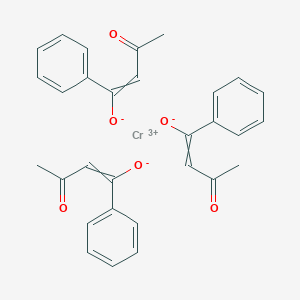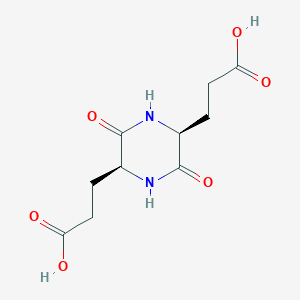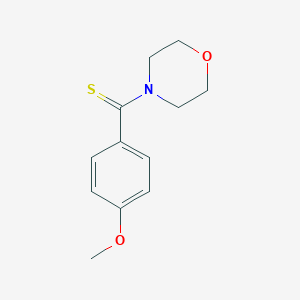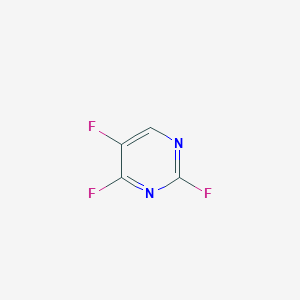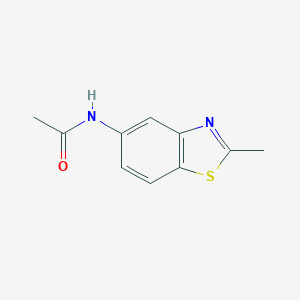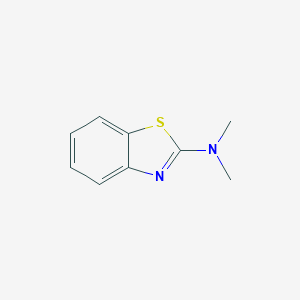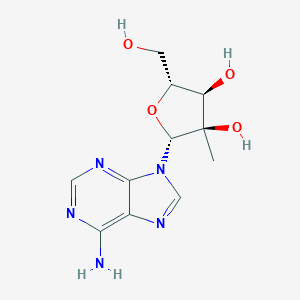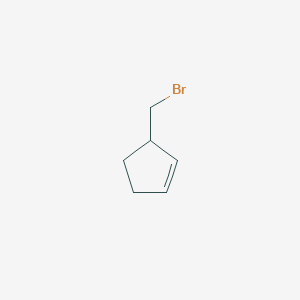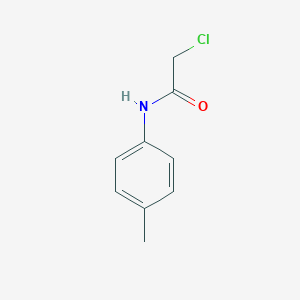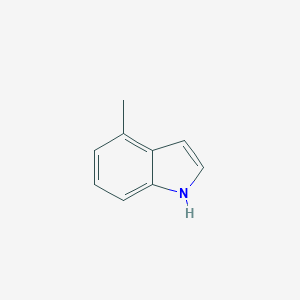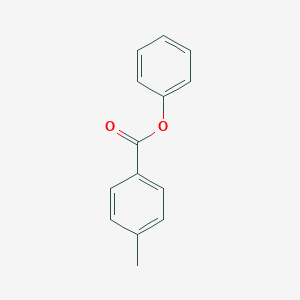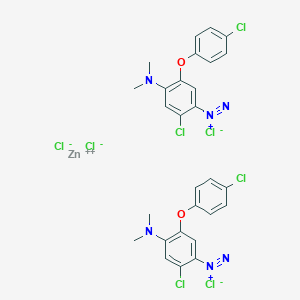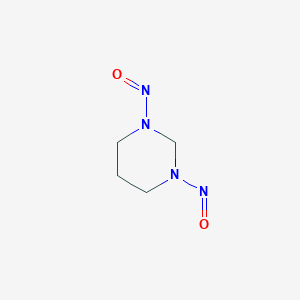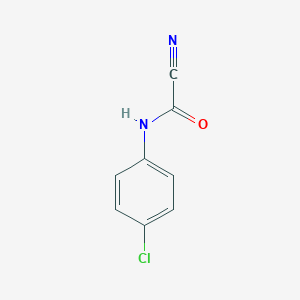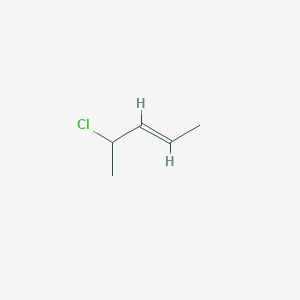
2-Pentene, 4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentene, 4-chloro- is a chlorinated organic compound with the chemical formula C5H9Cl. It is commonly used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-Pentene, 4-chloro- has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a starting material for the production of other organic compounds, and as a reference standard in analytical chemistry. It is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Pentene, 4-chloro- is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in cell function and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Pentene, 4-chloro- has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pentene, 4-chloro- in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into account when working with the compound. Additionally, its mechanism of action and effects on cellular function are not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-Pentene, 4-chloro-. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies could also investigate its effects on cellular signaling pathways and the development of new materials based on its unique chemical properties. Additionally, research could be conducted to better understand its mechanism of action and potential health hazards.
In conclusion, 2-Pentene, 4-chloro- is a valuable compound with a wide range of scientific research applications. Its unique chemical properties and potential therapeutic effects make it an important area of study for future research.
Synthesemethoden
2-Pentene, 4-chloro- can be synthesized through a variety of methods, including the chlorination of 2-pentene using chlorine gas or hydrochloric acid. Another method involves the addition of hydrogen chloride to 2-pentene in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through distillation or recrystallization.
Eigenschaften
CAS-Nummer |
18610-33-8 |
|---|---|
Produktname |
2-Pentene, 4-chloro- |
Molekularformel |
C5H9Cl |
Molekulargewicht |
104.58 g/mol |
IUPAC-Name |
(E)-4-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ |
InChI-Schlüssel |
FKKCIOTUMHPTSB-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/C(C)Cl |
SMILES |
CC=CC(C)Cl |
Kanonische SMILES |
CC=CC(C)Cl |
Synonyme |
TRANS-4-CHLORO-2-PENTENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



